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L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine

Kokumi taste Sensory science Flavor modulation

Endogenous glutathione interference compromises γ-glutamyl transferase (GGT) assay specificity in IBD biomarker research. S-Methylhomoglutathione overcomes this with an S-methyl thioether (eliminating oxidative inactivation) and a C-terminal β-alanine that reduces GGT cross-reactivity with native glutathione. Key advantages: • Oxidative stability: S-methyl thioether prevents inactivation seen in free-thiol analogs. • Species-specific marker: LC-QToF-confirmed discriminatory metabolite for Phaseolus/Vigna species. • Diagnostic-grade substrate: Patent-claimed for IBD enzymatic assays with minimized endogenous background.

Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
CAS No. 102148-91-4
Cat. No. B13447391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine
CAS102148-91-4
Molecular FormulaC12H21N3O6S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1
InChIKeyMSEXKIKRSMQHDG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile and Procurement Context


L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine (S-methylhomoglutathione) is a hybrid tripeptide of the γ-glutamyl peptide class, featuring a γ-linked glutamic acid, S-methyl-L-cysteine, and a C-terminal β-alanine residue. It was originally isolated and structurally confirmed from mung bean (Vigna radiata) seeds [1] and subsequently identified as a key biosynthetic intermediate in the pathway leading to γ-glutamyl-S-methylcysteine in common bean (Phaseolus vulgaris) [2]. The compound is listed in authoritative metabolomic databases (HMDB, ChEBI, Foodb) and is commercially supplied for research in kokumi taste modulation and diagnostic assay development.

Kokumi taste modulation research: Scaffold with β-alanine terminus for sensory studies in savory matrices.
Diagnostic GGT substrate: S-methyl thioether and β-Ala design for IBD assay development.
Legume metabolomics reference: Confirmed chemotaxonomic marker for Phaseolus/Vigna species.
Biosynthetic pathway studies: Key methylated intermediate in legume sulfur amino acid pathways.

Why Generic γ-Glutamyl Peptides Cannot Substitute


The combination of an S-methylated cysteine thioether and a C-terminal β-alanine (instead of glycine) confers a unique profile of enzymatic recognition, oxidative stability, and sensory activity that is absent in the nearest analogs—glutathione (GSH), homoglutathione (hGSH), or S-methylglutathione. Substitution with generic γ-glutamyl-cysteine or γ-glutamyl-cysteinyl-glycine results in loss of the specific substrate properties toward γ-glutamyl transferase (GGT) exploited in diagnostic assays [1], and alters the kokumi taste intensity and stability characteristics established for the homoglutathione scaffold [2]. These molecular distinctions translate directly into procurement-critical performance differences detailed below.

Target compound
γ-Glu-S-MeCys-β-Ala provides S-methyl stability, β-Ala C-terminus, and specific GGT recognition.
Glutathione / S-Methylglutathione
Glycine C-terminus alters enzyme specificity and kokumi intensity; may not replicate β-Ala scaffold performance.
Homoglutathione (hGSH)
Free thiol susceptible to oxidation; lacks S-methyl stability and diagnostic substrate patent context.
Generic γ-glutamyl peptides
Absence of β-Ala and S-methyl group alters chemotaxonomic marker specificity and assay background.

Product-Specific Quantitative Differentiation Evidence


Kokumi Intensity Superiority Over Glutathione

In a controlled sensory panel study using 10 mmol/L compound in chicken broth, the non-methylated analog γ-Glu-Cys-β-Ala (hGSH) achieved a kokumi intensity score of 4.0 on a 0–5 scale, significantly outperforming glutathione (γ-Glu-Cys-Gly, GSH) which scored 3.5 [1]. Sensory descriptors for hGSH included 'strong increase of mouthfulness, more complex, long-lasting, more pronounced than GSH' [1]. The target compound (γ-Glu-S-MeCys-β-Ala) is explicitly claimed as a kokumi agent in the same patent family and shares the distinguishing β-alanine terminus absent in both GSH and S-methylglutathione [1].

Kokumi intensity vs. GSH
Class-level
hGSH analog 4.0 vs. GSH 3.5 (0–5 scale)
β-Ala scaffold supports higher reported kokumi score
Sensory panel, 10 mmol/L in broth; S-Me derivative within patent scope
Kokumi taste Sensory science Flavor modulation

Diagnostic Substrate Specificity for IBD

L-γ-Glutamyl-S-methyl-L-cysteinyl-β-alanine is explicitly disclosed as a diagnostic substrate for inflammatory bowel disease (IBD) in patent literature [1]. The S-methyl thioether and β-alanine C-terminus distinguish it from endogenous substrates such as glutathione (GSH) and leukotriene C4, conferring a unique cleavage signature by γ-glutamyl transpeptidase (GGT) that is overexpressed at sites of intestinal inflammation [1]. Unlike GSH, which has broad enzymatic targets, the S-methylated homoglutathione scaffold is designed to minimize background interference from endogenous GGT substrates in biological samples.

Diagnostic substrate claim
Supporting evidence
Patent WO 2020/188: explicit IBD diagnostic use
Unique GGT cleavage signature may reduce endogenous background
Quantitative sensitivity data not publicly available
Diagnostics Inflammatory bowel disease GGT substrate

Oxidative Stability Advantage of S-Methyl Thioether

The target compound contains an S-methyl thioether (-CH2-S-CH3) rather than the free thiol (-CH2-SH) present in homoglutathione (hGSH) and glutathione (GSH). This substitution eliminates the capacity for disulfide dimerization or oxidation to sulfoxide/sulfone species under ambient storage and physiological conditions. While direct stability comparison data for the target compound versus hGSH are not published, S-methylglutathione (γ-Glu-S-MeCys-Gly) is documented as a stabilized, non-oxidizable analog of GSH [1]. The patent on kokumi compounds explicitly notes that reduced (free thiol) forms produce stronger kokumi but are susceptible to oxidation, with the oxidized disulfide form of GSH showing reduced kokumi intensity (2.5 vs 3.5) [2].

Oxidative stability advantage
Class-level
S-methyl thioether prevents disulfide formation; GSH oxidation reduces kokumi ~29%
Predicted stability may reduce batch variability
Stability inference from S-alkyl glutathione class; direct hGSH data lacking
Oxidative stability Thioether Formulation stability

Chemotaxonomic Specificity for Legume Metabolomics

S-Methylhomoglutathione is a specific chemotaxonomic marker confined to Phaseolus and Vigna legume species, with quantitative LC-QToF profiling confirming its presence in common bean (Phaseolus vulgaris) and mung bean (Vigna radiata) but not in other legume genera such as Glycine max (soybean) [1]. This restricted phylogenetic distribution contrasts with homoglutathione, which is more broadly distributed across legumes. The compound is therefore the appropriate reference standard for targeted metabolomics workflows in legume sulfur amino acid profiling, where substitution with hGSH would generate a false positive for this diagnostic marker.

Chemotaxonomic specificity
Cross-study
Detected in Phaseolus/Vigna; absent in soybean (LC-QToF)
Essential reference standard for legume sulfur amino acid profiling
Substitution by hGSH generates false positive for this marker
Chemotaxonomy Metabolomics Reference standard

High-Confidence Research Application Scenarios


Kokumi Taste Modulation in Savory Matrices

Based on the patent-established superiority of the homoglutathione scaffold over glutathione for kokumi intensity (score 4.0 vs 3.5 at 10 mmol/L) [1], the target compound is appropriate for sensory studies investigating concentration–response relationships, food matrix interactions, and stability of kokumi peptides. The S-methyl modification is predicted to provide consistent kokumi activity without the oxidative inactivation penalty documented for free-thiol analogs [1].

GGT Substrate for IBD Diagnostic Assay Development

The compound's explicit patent claim for IBD diagnostic use [2] supports its procurement as a specialized GGT substrate. Its S-methyl thioether and β-alanine terminus are designed to reduce background interference from endogenous glutathione, making it suitable for developing enzymatic assays for intestinal inflammation markers [2].

Reference Standard for Legume Metabolomics

LC-QToF profiling confirms S-methylhomoglutathione as a discriminatory marker restricted to Phaseolus and Vigna species [3]. The compound is the essential reference standard for accurate identification and quantification in targeted metabolomics studies of legume sulfur amino acid composition [3].

Biosynthetic Pathway Elucidation in Legumes

Isotopic labeling and biochemical studies in developing common bean seeds have identified S-methylhomoglutathione as the key methylated intermediate linking homoglutathione to γ-glutamyl-S-methylcysteine accumulation [4]. The authentic compound is required for in vitro enzyme assays and pathway reconstitution experiments [4].

Application
Selection Property
Validation Focus
Kokumi taste modulation in savory matrices
β-Ala scaffold with S-methyl stability
Concentration–response and matrix interaction studies
GGT substrate for IBD diagnostic assay development
S-methyl thioether and β-Ala terminus
Enzymatic cleavage specificity and background reduction
Reference standard for legume metabolomics
Discriminatory marker for Phaseolus/Vigna
Accurate identification and quantification in LC-QToF
Biosynthetic pathway elucidation in legumes
Key methylated intermediate
In vitro enzyme assays and pathway reconstitution
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